molecular formula C20H32I2O8 B14237679 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene CAS No. 250608-58-3

1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene

Katalognummer: B14237679
CAS-Nummer: 250608-58-3
Molekulargewicht: 654.3 g/mol
InChI-Schlüssel: KUKZYKPGRDCALU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene: is an organic compound characterized by the presence of two iodine atoms and multiple ethoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene typically involves the iodination of a precursor benzene derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms onto the benzene ring. The ethoxy groups are introduced through etherification reactions, where ethylene glycol derivatives react with the benzene ring under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes iodination, followed by etherification, and purification steps to obtain the final product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common in Suzuki reactions.

Major Products:

    Substitution Products: Compounds with different functional groups replacing the iodine atoms.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki coupling.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is used as a precursor in the synthesis of complex organic molecules

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.

Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene involves its interaction with specific molecular targets. The iodine atoms and ethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
  • 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
  • 1,4-bis[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzene

Comparison: 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is unique due to the presence of iodine atoms, which impart distinct reactivity and chemical properties. The ethoxy groups enhance its solubility and ability to participate in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

250608-58-3

Molekularformel

C20H32I2O8

Molekulargewicht

654.3 g/mol

IUPAC-Name

1,4-diiodo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C20H32I2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3

InChI-Schlüssel

KUKZYKPGRDCALU-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCCOC1=CC(=C(C=C1I)OCCOCCOCCOC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.